molecular formula C13H18ClNO B3024558 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide CAS No. 546079-44-1

3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide

Cat. No.: B3024558
CAS No.: 546079-44-1
M. Wt: 239.74 g/mol
InChI Key: HJOYSVHQOMIWHS-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide (CAS: 546079-44-1) is a chloro-substituted propanamide derivative featuring a 2-isopropyl-6-methylphenyl aromatic moiety. The compound’s structure combines a propanamide backbone with a chlorinated aromatic group, a configuration shared with several bioactive molecules, including herbicides and kinase inhibitors .

Properties

IUPAC Name

3-chloro-N-(2-methyl-6-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(2)11-6-4-5-10(3)13(11)15-12(16)7-8-14/h4-6,9H,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOYSVHQOMIWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407901
Record name 3-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546079-44-1
Record name 3-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-isopropyl-6-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or borane.

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thioamides.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide exhibits potential as a pharmaceutical intermediate due to its structural characteristics that may influence biological activity. Preliminary studies suggest that it may interact with specific biological targets, making it a candidate for drug development .

  • Case Study : A study investigating the compound's interaction with certain receptors indicated promising results in terms of binding affinity, suggesting its potential role as a therapeutic agent.

Synthetic Organic Chemistry

The compound's unique structure allows it to be utilized in various synthetic pathways, making it valuable in organic synthesis. Its reactivity can facilitate the formation of more complex molecules, contributing to advancements in synthetic methodologies.

  • Data Table: Comparison of Reactivity
Reaction TypeObservationsReference
Electrophilic SubstitutionHigh reactivity due to chloro group
Nucleophilic AdditionModerate reactivity at amide position
Coupling ReactionsEffective in forming new carbon bonds

Biological Studies

Research into the biological effects of this compound is ongoing. Initial findings indicate that it may exhibit anti-inflammatory or analgesic properties, warranting further investigation into its pharmacodynamics and pharmacokinetics .

  • Case Study : In vitro studies demonstrated that the compound could inhibit certain inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Propanamide Analogs

Compound Name Substituents on Aromatic Ring Melting Point (°C) Yield (%) Key Applications/Notes Reference
3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide 2-isopropyl, 6-methyl Not reported Not reported Commercial availability (3 suppliers)
7d (3-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)propanamide) Phenoxymethyl quinazolinone 138–140 69 Potential drug design candidate
7e (3-Chloro-N-(2-((2-chlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)propanamide) 2-Chlorophenoxymethyl quinazolinone 154–155 70 Enhanced thermal stability
7f (3-Chloro-N-(2-((2,4-dichlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)propanamide) 2,4-Dichlorophenoxymethyl quinazolinone 208–209 63 High melting point due to Cl density
Propanil (N-(3,4-dichlorophenyl)propanamide) 3,4-Dichlorophenyl Not reported Not reported Herbicide (rice paddies)
Compound in EP 3 590 515 A1 (3-amino-2-(4-chlorophenyl)-N-(isoquinolin-6-yl)propanamide) 4-Chlorophenyl, isoquinoline Not reported Not reported Kinase inhibitor (patented)

Key Observations

Structural Influence on Physical Properties: The number and position of chlorine atoms significantly affect melting points. For instance, 7f (2,4-dichloro substitution) has a melting point of 208–209°C, higher than 7d (138–140°C) and 7e (154–155°C), likely due to increased molecular symmetry and halogen bonding .

Biological Activity: Propanil (N-(3,4-dichlorophenyl)propanamide) is a commercial herbicide, indicating that chloro-propanamides with electron-withdrawing substituents on the aromatic ring exhibit phytotoxic activity . The patent EP 3 590 515 A1 highlights that chloro-propanamides with amino and heteroaromatic groups (e.g., isoquinoline) can act as kinase inhibitors, suggesting structural versatility for medicinal chemistry .

Synthetic Routes: Compounds 7d–f and 8a–e are synthesized via nucleophilic substitution reactions between chloro-propanamide intermediates and secondary amines in ethanol or acetonitrile, followed by crystallization . This method could theoretically apply to the target compound, though its specific synthesis remains undocumented in the evidence.

Comparison with Non-Propanamide Chlorinated Aromatics

3-Chloro-N-phenyl-phthalimide

  • Structure : Features a phthalimide core with a chloro and phenyl substituent (Fig. 1, ).
  • Applications: Serves as a monomer for polyimides, contrasting with the propanamide derivatives’ roles in bioactive molecules .
  • Key Difference : The phthalimide group introduces rigidity and thermal stability, whereas the propanamide chain in the target compound offers conformational flexibility.

Biological Activity

3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide is an organic compound with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol. It features a chloro group and an amide functional group, which contribute to its chemical reactivity and potential biological activities. The compound's structure includes a propanamide backbone substituted with a 2-isopropyl-6-methylphenyl moiety at the nitrogen atom, which may influence its solubility, stability, and interactions with biological systems .

Pharmacological Profile

Preliminary studies suggest that compounds similar to this compound exhibit significant pharmacological effects, including antiviral and antibacterial activities. For instance, N-heterocycles related to this compound have shown promise as antiviral agents against various viruses such as hepatitis C and herpes simplex virus .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key characteristics and activities of related compounds:

Compound NameStructureBiological ActivityIC50 (µM)Reference
This compoundStructureAntiviral potential (hypothetical)N/A
Compound A (e.g., Thiazolidinone Derivative)StructureInhibits NS5B RNA polymerase32.2
Compound B (e.g., Epalrestat)StructureAnti-HIV activity0.26

Case Studies

While there are no direct case studies specifically focusing on this compound, research on similar compounds provides insight into its potential applications:

  • Antiviral Studies : Research has indicated that compounds with similar amide structures can inhibit viral replication in vitro. For example, thiazolidinone derivatives have been shown to effectively inhibit HCV NS5B RNA polymerase by over 95% in laboratory settings .
  • Antibacterial Applications : Several studies have explored the antibacterial properties of chloro-substituted amides, suggesting that they can disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Future Research Directions

Further studies are warranted to elucidate the specific biological activities of this compound. Key areas for future research include:

  • In vitro and In vivo Studies : Conducting comprehensive pharmacological evaluations to determine the compound's efficacy against various pathogens.
  • Mechanistic Studies : Investigating the precise mechanisms through which this compound interacts with biological targets.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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